

2-Ethyl-2-adamantanol (CAS: 14648-57-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-2-adamantanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Ethyl-2-adamantanol**, a tertiary alcohol derivative of adamantane. The unique structural properties of the adamantane cage, characterized by its rigidity and lipophilicity, make its derivatives, including **2-Ethyl-2-adamantanol**, valuable building blocks in medicinal chemistry and materials science.^{[1][2]} This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization. While direct biological activity data for **2-Ethyl-2-adamantanol** is limited, the known pharmacological profiles of related adamantane compounds offer a context for its potential applications.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **2-Ethyl-2-adamantanol**, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physicochemical Properties of **2-Ethyl-2-adamantanol**

Property	Value	Reference(s)
CAS Number	14648-57-8	[3]
Molecular Formula	C ₁₂ H ₂₀ O	[3]
Molecular Weight	180.29 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	69-70 °C	[4]
Boiling Point	265.5 °C at 760 mmHg	[5]
Density	1.045 g/cm ³	[5]
Flash Point	110.2 °C	[5]
Solubility	Soluble in organic solvents, insoluble in water.	[4]

Table 2: Spectroscopic Data for **2-Ethyl-2-adamantanol**

Spectrum Type	Key Peaks/Shifts (ppm or cm^{-1})	Reference(s)
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm) 0.86 (t, $J=7.0$ Hz, CH_2CH_3), 1.40-1.70 (m, 10H, adamantane-H, CH_2CH_3), 1.75-1.83 (m, 2H, adamantane-H), 1.94 (d, $J=12.1$ Hz, 2H, adamantane-H), 2.07 (d, $J=12.1$ Hz, 2H, adamantane-H)	[3]
^{13}C NMR (CDCl_3 , 50 MHz)	δ (ppm) 6.4 (CH_2CH_3), 27.4, 27.5 (adamantane-C), 30.6 (CH_2CH_3), 33.0 (adamantane-C), 34.6 (adamantane-C), 36.6 (adamantane-C), 38.5 (adamantane-C), 74.9 (adamantane-C-OH)	[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-Ethyl-2-adamantanol** are provided below. These protocols are based on published procedures and general laboratory techniques for similar compounds.

Synthesis of 2-Ethyl-2-adamantanol from 2-Adamantanone

This protocol is adapted from a known synthetic route.[3]

Reaction Scheme:



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Caption: Synthesis of **2-Ethyl-2-adamantanol**.

Materials:

- 2-Adamantanone (1.0 eq)
- Ethyllithium solution (e.g., 0.5 M in benzene/THF) (3.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- A solution of 2-adamantanone (e.g., 500 mg, 3.33 mmol) in dry THF (e.g., 10 mL) is prepared in a three-necked flask under an inert atmosphere.
- The solution is cooled to 0 °C using an ice bath.
- Ethyllithium solution (e.g., 20 mL, 10.0 mmol) is added dropwise to the stirred solution of 2-adamantanone.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- The aqueous layer is extracted with diethyl ether (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.

Purification of 2-Ethyl-2-adamantanol

The crude product can be purified by either recrystallization or column chromatography.

1. Recrystallization (General Procedure):[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Crude **2-Ethyl-2-adamantanol**
- Suitable solvent (e.g., hexane, heptane, or a mixture such as ethyl acetate/hexane)
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- The crude **2-Ethyl-2-adamantanol** is dissolved in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.
- If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.
- The filtrate is allowed to cool slowly to room temperature to induce crystallization.

- The flask is then placed in an ice bath to maximize crystal formation.
- The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

2. Column Chromatography (General Procedure):[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Crude **2-Ethyl-2-adamantanol**
- Silica gel (230-400 mesh)
- Eluent (e.g., a gradient of ethyl acetate in hexane)
- Chromatography column
- Collection tubes

Procedure:

- A slurry of silica gel in the initial, less polar eluent is prepared and packed into a chromatography column.
- The crude product is dissolved in a minimum amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated.
- The dried silica with the adsorbed product is carefully added to the top of the column.
- The column is eluted with a solvent system of increasing polarity.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol):[\[12\]](#)[\[13\]](#)

Sample Preparation:

- A dilute solution of purified **2-Ethyl-2-adamantanol** (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions (Typical):

- GC Column: A non-polar or mid-polar capillary column (e.g., DB-5MS or equivalent).
- Injector Temperature: 250 °C.
- Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.

Expected Fragmentation:

- The molecular ion peak (M^+) for tertiary alcohols is often weak or absent.[\[12\]](#)
- Common fragmentation patterns for alcohols include the loss of water ($M-18$) and the loss of the ethyl group ($M-29$).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample Protocol):[\[4\]](#)[\[14\]](#)[\[15\]](#)

Sample Preparation (Thin Film Method):

- A small amount of **2-Ethyl-2-adamantanol** is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).
- The solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.

Data Acquisition:

- The salt plate with the sample film is placed in the FT-IR spectrometer.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Expected Absorptions:

- A broad O-H stretching band in the region of 3600-3200 cm^{-1} .
- C-H stretching bands just below 3000 cm^{-1} for the sp^3 C-H bonds of the adamantane and ethyl groups.
- A C-O stretching band in the region of 1200-1000 cm^{-1} .

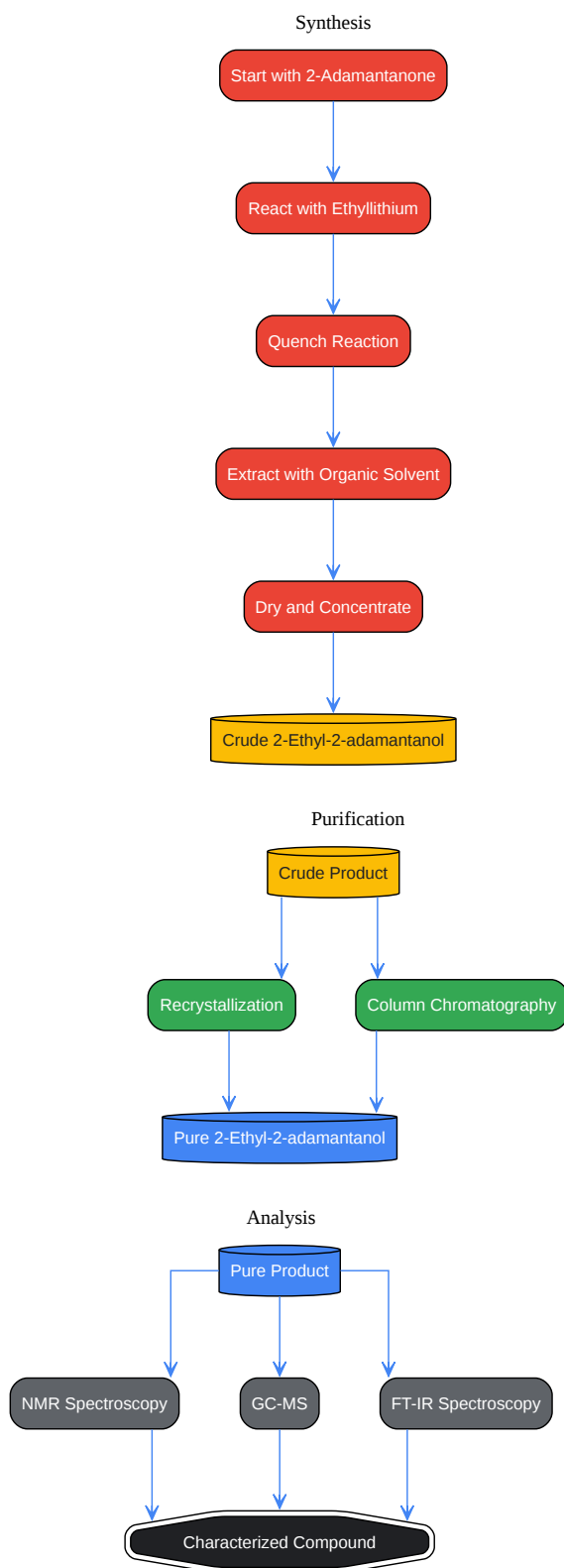
Biological Activity and Potential Applications

There is a notable lack of direct experimental data on the biological activity of **2-Ethyl-2-adamantanol**. However, the broader class of adamantane derivatives has been extensively studied, revealing a wide range of pharmacological activities.^{[1][2]}

- **Antiviral Activity:** Amino-derivatives of adamantane, such as amantadine and rimantadine, are known for their antiviral properties against the influenza A virus by blocking the M2 proton channel.^{[1][16][17]} Whether **2-Ethyl-2-adamantanol** possesses any antiviral activity has not been reported.
- **Neurological Activity:** Adamantane derivatives, including memantine, act as antagonists of the N-methyl-D-aspartate (NMDA) receptor and are used in the treatment of neurodegenerative diseases like Alzheimer's.^{[18][19][20]} Some adamantane compounds also show activity at α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.^{[21][22][23]} The potential for **2-Ethyl-2-adamantanol** to interact with these or other CNS targets remains to be investigated.
- **Other Activities:** Various adamantane derivatives have been explored for their potential as antibacterial, antifungal, and anticancer agents.^[2] The presence of the hydroxyl group in **2-Ethyl-2-adamantanol**, as opposed to the more commonly studied amino group, likely results in a different pharmacological profile.

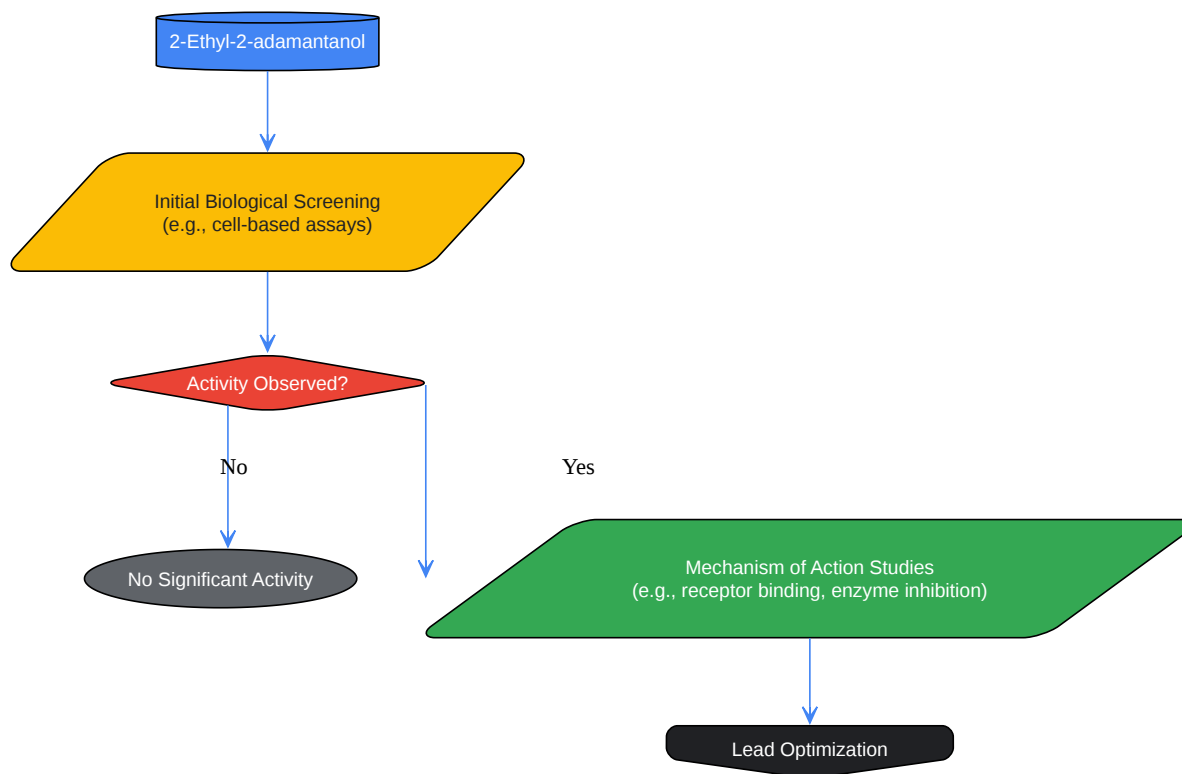
Experimental and Logical Workflows

The following diagrams illustrate the logical flow of synthesis and purification, and a general workflow for biological screening based on common practices for novel compounds.



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Caption: Experimental workflow for synthesis and analysis.



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Caption: General workflow for biological evaluation.

Conclusion

2-Ethyl-2-adamantanol is a readily synthesizable adamantane derivative with well-defined physicochemical properties. While its direct biological activities have not been extensively explored, its structural similarity to other pharmacologically active adamantanes suggests potential for future investigation in drug discovery programs. This guide provides a foundational

resource for researchers interested in exploring the chemistry and potential applications of this compound. Further studies are warranted to elucidate its biological profile and unlock its full potential.

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